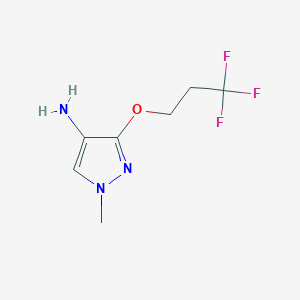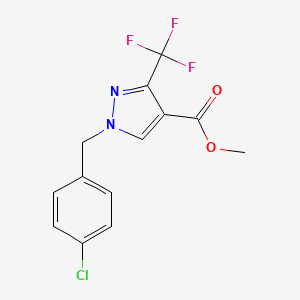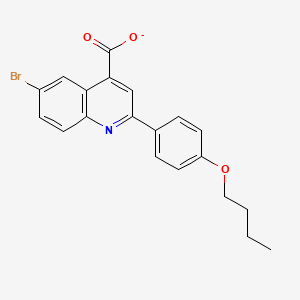![molecular formula C22H18BrN3O2 B10903470 4-bromo-N-(4-{[(2E)-2-(2-methylbenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B10903470.png)
4-bromo-N-(4-{[(2E)-2-(2-methylbenzylidene)hydrazinyl]carbonyl}phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-N~1~-[4-({2-[(E)-1-(2-METHYLPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom, a hydrazino group, and a benzamide moiety. Its molecular formula is C21H18BrN3O2, and it has a molecular weight of approximately 440.29 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N~1~-[4-({2-[(E)-1-(2-METHYLPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromoaniline with 4-formylbenzoic acid to form an intermediate Schiff base. This intermediate is then reacted with 2-methylphenylhydrazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated reactors and precise control of reaction parameters. Purification steps such as recrystallization or chromatography are employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N~1~-[4-({2-[(E)-1-(2-METHYLPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-BROMO-N~1~-[4-({2-[(E)-1-(2-METHYLPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-BROMO-N~1~-[4-({2-[(E)-1-(2-METHYLPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The hydrazino group plays a crucial role in its binding affinity and specificity. Pathways involved may include signal transduction, apoptosis, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-(2-methylphenyl)benzamide
- 2-Bromobenzamide
- N-(4-Bromo-phenyl)-2-chloro-benzamide
Uniqueness
4-BROMO-N~1~-[4-({2-[(E)-1-(2-METHYLPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C22H18BrN3O2 |
|---|---|
Molecular Weight |
436.3 g/mol |
IUPAC Name |
4-[(4-bromobenzoyl)amino]-N-[(E)-(2-methylphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C22H18BrN3O2/c1-15-4-2-3-5-18(15)14-24-26-22(28)17-8-12-20(13-9-17)25-21(27)16-6-10-19(23)11-7-16/h2-14H,1H3,(H,25,27)(H,26,28)/b24-14+ |
InChI Key |
FZUBFQQQMUVXPE-ZVHZXABRSA-N |
Isomeric SMILES |
CC1=CC=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
CC1=CC=CC=C1C=NNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2Z)-N-acetyl-6-chloro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B10903396.png)
![7-(difluoromethyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10903404.png)

![5-Chloro-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B10903410.png)
![4-{[(E)-{3-[(4-chloro-2-methylphenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10903413.png)

![Methyl 3-methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B10903432.png)


![(2E)-2-[(4-oxo-4H-chromen-3-yl)methylidene]hydrazinecarboxamide](/img/structure/B10903436.png)

![Ethyl 2-{[3,5-bis(aminocarbonyl)phenyl]hydrazono}-3-oxobutanoate](/img/structure/B10903463.png)
![methyl 6-(1-ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10903466.png)
